Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate
CAS No.: 172846-33-2
Cat. No.: VC20907559
Molecular Formula: C13H24BrNO4
Molecular Weight: 338.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 172846-33-2 |
|---|---|
| Molecular Formula | C13H24BrNO4 |
| Molecular Weight | 338.24 g/mol |
| IUPAC Name | tert-butyl N-(3-bromopropyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
| Standard InChI | InChI=1S/C13H24BrNO4/c1-12(2,3)18-10(16)15(9-7-8-14)11(17)19-13(4,5)6/h7-9H2,1-6H3 |
| Standard InChI Key | SPEFPQDDFBRHTN-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N(CCCBr)C(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)(C)OC(=O)N(CCCBr)C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate is identified by the CAS registry number 172846-33-2. The compound's IUPAC name is tert-butyl N-(3-bromopropyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate, reflecting its complex molecular architecture . This organic compound is characterized by a molecular formula of C13H24BrNO4 and a precise molecular weight of 338.24 g/mol.
Chemical Structure and Properties
The structural framework of Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate is notable for its reactive tert-butyl groups and bromopropyl moiety, which contribute to its synthetic utility. The molecule incorporates a nitrogen atom linked to carbonyl groups, creating an imidodicarbonate functionality that serves as a key reactive center.
| Property | Value |
|---|---|
| CAS Number | 172846-33-2 |
| Molecular Formula | C13H24BrNO4 |
| Molecular Weight | 338.24 g/mol |
| IUPAC Name | tert-butyl N-(3-bromopropyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
| InChI | InChI=1S/C13H24BrNO4/c1-12(2,3)18-10(16)15(9-7-8-14)11(17)19-13(4,5)6/h7-9H2,1-6H3 |
| InChIKey | SPEFPQDDFBRHTN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N(CCCBr)C(=O)OC(C)(C)C |
| The presence of the bromine atom at the terminal position of the propyl chain provides an excellent leaving group, making this compound particularly valuable in substitution reactions and other transformations in organic synthesis. |
Synthesis Methods
The synthesis of Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate can be achieved through systematic chemical approaches involving readily available precursors. Both laboratory and industrial methods have been documented for its preparation.
Laboratory Synthesis Procedure
The most common synthetic route involves the reaction between Di-tert-butyl iminodicarboxylate (CAS: 51779-32-9) and 1,3-Dibromopropane . This two-stage process yields the target compound with approximately 79% efficiency:
Stage 1: Di-tert-butyl iminodicarboxylate is treated with caesium carbonate in N,N-dimethylformamide at 20°C for 1 hour under inert atmospheric conditions . This step generates the activated nitrogen nucleophile.
Stage 2: The reaction mixture is then treated with 1,3-dibromopropane in N,N-dimethylformamide at 20°C for 24 hours, maintaining inert atmospheric conditions . This results in selective monoalkylation at the nitrogen atom.
This synthetic methodology is described in detail in the Journal of Medicinal Chemistry (2021), demonstrating its relevance to contemporary pharmaceutical research .
Precursor Compound: Di-tert-butyl iminodicarboxylate
The key precursor in this synthesis, Di-tert-butyl iminodicarboxylate, is itself a significant biochemical reagent with the molecular formula C10H19NO4 and a molecular weight of 217.26 g/mol . This white to beige crystalline powder exhibits the following properties:
Applications in Chemical Research
Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate has gained significant attention in chemical and pharmaceutical research owing to its versatile reactivity profile and structural features.
Synthetic Intermediate Applications
Structure-Activity Relationships
The molecular architecture of Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate contributes significantly to its chemical behavior and potential biological interactions.
Key Structural Features
The compound contains several noteworthy structural elements:
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Imidodicarbonate Core: The nitrogen atom linking two carbonyl groups creates a center with distinct electronic properties and reactivity patterns.
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tert-Butyl Groups: These bulky substituents provide steric protection to the carbamate functionalities, making them selective in their reactions.
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Bromopropyl Chain: The terminal bromine atom on the propyl chain serves as an excellent leaving group, facilitating nucleophilic substitution reactions.
These structural characteristics collectively determine the compound's chemical behavior and its utility in organic transformations.
Reactivity Profile
The reactivity of Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate is primarily governed by:
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The nucleophilic substitution potential at the bromine-bearing carbon
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The protected nitrogen functionality that can be selectively deprotected
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The carbamate groups that can undergo specific cleavage reactions under controlled conditions
This reactivity profile makes the compound valuable in multi-step synthetic sequences where selective transformations are required.
Analytical Characterization
The identification and purity assessment of Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate typically involves several complementary analytical techniques.
Physicochemical Properties
Based on its structural features and related compounds, Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate would be expected to be soluble in common organic solvents such as dichloromethane, chloroform, and tetrahydrofuran, but have limited solubility in aqueous media .
Future Research Directions
The unique structural features and reactivity profile of Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate suggest several promising avenues for future research and application development.
Medicinal Chemistry Applications
Given the potential of structurally related compounds as MCL-1 inhibitors for cancer treatment, further exploration of Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate as a scaffold for developing novel therapeutic agents represents a promising research direction . The compound's ability to serve as a building block for more complex molecules with tailored biological activities warrants systematic investigation.
Novel Synthetic Methodologies
Developing more efficient and environmentally friendly methodologies for the synthesis of Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate remains an important research objective. Current synthetic procedures, while effective, could potentially be improved in terms of reaction conditions, yield, and sustainability.
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